molecular formula C37H31Cl3N2OS2 B583932 N-(4-Phenylthiobenzyl) Fenticonazole Chloride CAS No. 80639-92-5

N-(4-Phenylthiobenzyl) Fenticonazole Chloride

Cat. No.: B583932
CAS No.: 80639-92-5
M. Wt: 690.138
InChI Key: VVMWYEIOPNGQEO-UHFFFAOYSA-M
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Description

N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a synthetic compound known for its antifungal properties. It is a derivative of fenticonazole, an imidazole antifungal agent used to treat various fungal infections. The compound is characterized by its molecular formula C37H31Cl3N2OS2 and a molecular weight of 690.144 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves multiple steps, starting with the preparation of fenticonazole. The key steps include:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylthiobenzyl) Fenticonazole Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Sulfoxides and sulfones: Formed during oxidation reactions.

    Parent fenticonazole: Formed during reduction reactions.

    Substituted derivatives: Formed during substitution reactions.

Scientific Research Applications

N-(4-Phenylthiobenzyl) Fenticonazole Chloride has several scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for method development and validation.

    Biology: Studied for its antifungal activity and potential use in treating fungal infections.

    Medicine: Investigated for its therapeutic potential in treating dermatological conditions.

    Industry: Used in the formulation of antifungal creams and ointments.

Mechanism of Action

The mechanism of action of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Phenylthiobenzyl) Fenticonazole Chloride is unique due to its enhanced antifungal activity and stability compared to its parent compound, fenticonazole.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMWYEIOPNGQEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31Cl3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858309
Record name 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80639-92-5
Record name 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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